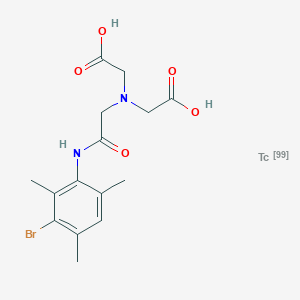Technetium Tc 99m mebrofenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Technetium Tc-99m mebrofenin is a radiopharmaceutical agent primarily utilized for hepatobiliary imaging. It is composed of the iminodiacetic acid derivative mebrofenin, which is chemically bonded to technetium-99m, a radioactive isotope of technetium. This compound is administered intravenously and is critical for visualizing the liver, gallbladder, and bile ducts during diagnostic imaging procedures such as single photon emission computed tomography (SPECT) scans. The high hepatic uptake and rapid biliary excretion of mebrofenin enhance the quality of the imaging, allowing for effective assessment of liver function and detection of potential abnormalities .
The primary reaction involving technetium Tc-99m mebrofenin occurs when sodium pertechnetate Tc-99m is added to a sterile vial containing mebrofenin and stannous fluoride. This reaction produces the technetium complex that can be injected for imaging purposes. The reaction can be summarized as follows:
This process involves the reduction of technetium from its pertechnetate form to a lower oxidation state, allowing it to bind with mebrofenin effectively .
Technetium Tc-99m mebrofenin exhibits no significant pharmacologic activity at therapeutic doses; its primary function is diagnostic. Upon administration, it is rapidly taken up by hepatocytes through specific transporters (OATP1B1 and OATP1B3), enabling visualization of liver structures. The compound's biological behavior allows for imaging within minutes post-injection, with maximum liver uptake typically occurring around 11 minutes . The compound is primarily eliminated through the biliary system, with minimal renal excretion observed .
The synthesis of technetium Tc-99m mebrofenin involves several key steps:
- Preparation of Mebrofenin: Mebrofenin is synthesized from diisopropyl-iminodiacetic acid derivatives.
- Complexation with Technetium: Sodium pertechnetate Tc-99m is mixed with mebrofenin in the presence of stannous fluoride, which acts as a reducing agent.
- Lyophilization: The resulting mixture is lyophilized to create a stable, sterile product that can be reconstituted for clinical use.
The final product is stored in a sealed vial under nitrogen to maintain sterility and prevent degradation .
Interactions with other medications can affect the excretion and efficacy of technetium Tc-99m mebrofenin. For instance:
- Decreased Excretion: Medications like abacavir, aceclofenac, and acetaminophen may reduce the excretion rate of technetium Tc-99m mebrofenin, potentially leading to higher serum levels and increased radiation exposure.
- Increased Excretion: Conversely, drugs such as acetazolamide may enhance its excretion, potentially reducing imaging efficacy .
It is crucial for healthcare providers to consider these interactions when administering this radiopharmaceutical.
Several compounds share similarities with technetium Tc-99m mebrofenin in terms of structure or application in hepatobiliary imaging. Below are some notable examples:
| Compound Name | Structure/Composition | Unique Features |
|---|---|---|
| Technetium Tc-99m disofenin | Similar iminodiacetic acid derivative | Higher hepatic uptake; used for similar imaging applications. |
| Technetium Tc-99m iminodiacetic acid | Basic structure similar to mebrofenin | Used for renal imaging; less specific for liver function. |
| Technetium Tc-99m sulfur colloid | Colloidal suspension | Primarily used for liver-spleen scans; less specific than mebrofenin. |
Technetium Tc-99m mebrofenin stands out due to its rapid hepatic uptake and specificity for biliary imaging, making it particularly effective in assessing liver function compared to other agents .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Drug Indication
FDA Label
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
The mean percent injected dose excreted in the urine during the first 3 hours was 1%.
Following intravenous administration in normal subjects, Technetium Tc 99m Mebrofenin was rapidly cleared from the circulation.
Wikipedia
Biological Half Life
Use Classification
Dates
de Graaf W, Hausler S, Heger M, van Ginhoven TM, van Cappellen G, Bennink RJ, Kullak-Ublick GA, Hesselmann R, van Gulik TM, Stieger B: Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green. J Hepatol. 2011 Apr;54(4):738-45. doi: 10.1016/j.jhep.2010.07.047. Epub 2010 Oct 1. [PMID:21163547]








